molecular formula C7H6N2O B13966617 5-Ethenyl-2-pyrazinecarboxaldehyde CAS No. 116758-02-2

5-Ethenyl-2-pyrazinecarboxaldehyde

Katalognummer: B13966617
CAS-Nummer: 116758-02-2
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: CNPBSWGRWZKNHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Ethenyl-2-pyrazinecarboxaldehyde is a versatile heterocyclic building block designed for research and development in medicinal chemistry and organic synthesis. This compound features both a pyrazine ring, a common nitrogen-containing heterocycle in pharmaceuticals, and a reactive ethenyl (vinyl) group, which offers a handle for further functionalization through various cross-coupling reactions . The formyl (aldehyde) group is a key functional moiety, famously employed in the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde with an amine, are a pivotal class of ligands in coordination chemistry and are frequently investigated for their biological activities and their ability to form complexes with various metal ions . As such, this compound serves as a valuable precursor for creating novel molecular scaffolds. It is primarily used in the synthesis of more complex organic molecules, potential pharmaceutical intermediates, and as a ligand precursor in the development of coordination complexes with potential catalytic or biochemical properties. The compound is provided with guaranteed high purity suitable for demanding research applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

116758-02-2

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

5-ethenylpyrazine-2-carbaldehyde

InChI

InChI=1S/C7H6N2O/c1-2-6-3-9-7(5-10)4-8-6/h2-5H,1H2

InChI-Schlüssel

CNPBSWGRWZKNHJ-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CN=C(C=N1)C=O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Ethenyl-2-pyrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrazine Scaffold in Medicinal Chemistry

The conceptual replacement of a carbon-hydrogen (CH) group with a nitrogen atom within an aromatic ring is a cornerstone strategy in modern drug discovery. Pyrazine-containing molecules, characterized by a six-membered heteroaromatic ring with two nitrogen atoms in a 1,4-orientation, frequently serve as critical bioisosteres for benzene, pyridine, and pyrimidine[1]. The electron-deficient nature of the pyrazine core lowers the pKa of adjacent protons and provides critical hydrogen bond acceptors (HBAs) that frequently interact with amino acid residues in the hinge region of target kinase proteins[1].

Within this chemical space, 5-ethenyl-2-pyrazinecarboxaldehyde (CAS: 116758-02-2) emerges as a highly versatile, bifunctional building block[2][3]. By possessing both a highly electrophilic formyl group and a reactive ethenyl (vinyl) handle, this molecule enables orthogonal late-stage functionalization, making it an invaluable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.

Physicochemical Profiling and Quantitative Data

Understanding the exact molecular weight and elemental composition of a building block is critical for downstream high-resolution mass spectrometry (HRMS) validation and stoichiometric precision during synthesis.

The molecular formula of 5-ethenyl-2-pyrazinecarboxaldehyde is C₇H₆N₂O [4]. The structure consists of a base pyrazine ring (C₄H₄N₂) where two hydrogen atoms are substituted: one by a formyl group (-CHO) at position 2, and another by an ethenyl group (-CH=CH₂) at position 5.

Table 1: Physicochemical and Identificational Properties

PropertyValueCausality / Significance
IUPAC Name 5-ethenylpyrazine-2-carbaldehydeStandardized nomenclature for structural identification.
CAS Registry Number 116758-02-2Unique identifier for procurement and database querying[2].
Molecular Formula C₇H₆N₂ODictates the isotopic envelope and exact mass calculations[4].
Exact Mass (Monoisotopic) 134.048013 DaCritical for HRMS ESI-TOF validation (target [M+H]⁺ = 135.0553 m/z).
Average Molecular Weight 134.138 g/mol Used for macroscopic stoichiometric calculations in bulk synthesis.
H-Bond Acceptors 3 (2x ring N, 1x carbonyl O)High potential for target-protein hinge region binding[1].
H-Bond Donors 0Enhances lipophilicity and membrane permeability.

Structural Causality and Orthogonal Reactivity

The utility of 5-ethenyl-2-pyrazinecarboxaldehyde stems directly from its structural electronics. The pyrazine backbone is strongly electron-withdrawing. This electronic deficiency amplifies the electrophilicity of the C2-formyl group, making it highly susceptible to nucleophilic attack. Consequently, it is an ideal substrate for reductive aminations to form secondary or tertiary amines, or Wittig olefinations for chain extension.

Simultaneously, the C5-ethenyl (vinyl) group provides a robust pi-electron system. Because it is conjugated with the electron-deficient pyrazine ring, it can participate in transition-metal-catalyzed cross-coupling reactions (such as Heck couplings) or act as a monomeric unit in radical polymerizations for materials science applications.

Reactivity Core 5-Ethenyl-2-pyrazinecarboxaldehyde (C7H6N2O) Aldehyde Formyl Group (-CHO) Electrophilic Center Core->Aldehyde Position 2 Vinyl Ethenyl Group (-CH=CH2) Pi-Electron System Core->Vinyl Position 5 Ring Pyrazine Ring Electron-Deficient Scaffold Core->Ring Backbone RedAm Reductive Amination (Amine Synthesis) Aldehyde->RedAm Wittig Wittig Olefination (Chain Extension) Aldehyde->Wittig Heck Heck Cross-Coupling (Aryl Substitution) Vinyl->Heck Poly Radical Polymerization (Material Science) Vinyl->Poly Coord Metal Coordination (Ligand Formation) Ring->Coord

Caption: Orthogonal reactivity pathways of the 5-ethenyl-2-pyrazinecarboxaldehyde scaffold.

Analytical Workflow: Exact Mass Verification via HRMS

To confirm the structural integrity of synthesized or procured 5-ethenyl-2-pyrazinecarboxaldehyde, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard[5]. A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the sub-ppm mass accuracy necessary to distinguish the C₇H₆N₂O composition from isobaric impurities[6].

Step-by-Step ESI-TOF MS Protocol

Causality Focus: This protocol is designed as a self-validating system. By utilizing a lock-mass internal calibrant, the system continuously corrects for instrumental drift, ensuring the mass error remains below 5 ppm.

  • Sample Preparation: Dissolve 1 mg of 5-ethenyl-2-pyrazinecarboxaldehyde in 1 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ pseudomolecular ion in the positive ESI mode.

  • Instrument Tuning: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a resolving power (FWHM) of >10,000 across the 100-1000 m/z range.

  • Lock-Mass Infusion: Co-infuse a reference mass solution (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) via a dual-spray source to provide real-time axis calibration.

  • Data Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive ion mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.

  • Data Deconvolution & Validation: Extract the chromatogram for the theoretical protonated mass.

    • Target m/z: 135.0553 ([M+H]⁺).

    • Validation Criteria: The observed m/z must be within ±5 ppm of 135.0553. The isotopic pattern must match the theoretical distribution for C₇H₇N₂O⁺ (M+1 peak at ~8.0% relative abundance due to ¹³C contributions).

Synthetic Methodology: Accessing the Scaffold

When commercial procurement is not viable, 5-ethenyl-2-pyrazinecarboxaldehyde can be synthesized via a targeted Suzuki-Miyaura cross-coupling reaction. The following protocol utilizes 5-bromo-2-pyrazinecarboxaldehyde as the starting material.

Step-by-Step Suzuki-Miyaura Protocol

Causality Focus: Potassium vinyltrifluoroborate is selected over vinyltributyltin (Stille coupling) to avoid highly toxic tin byproducts, ensuring a greener, scalable, and self-validating reaction where the disappearance of the bromo-precursor can be cleanly tracked via LC-MS.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-pyrazinecarboxaldehyde (1.0 equivalent, 10 mmol) and potassium vinyltrifluoroborate (1.2 equivalents, 12 mmol).

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equivalents, 0.5 mmol) as the transition metal catalyst and Cesium Carbonate (Cs₂CO₃, 3.0 equivalents, 30 mmol) as the base. Rationale: The bidentate dppf ligand stabilizes the palladium intermediate, preventing catalyst degradation during the transmetalation step.

  • Solvent Introduction: Evacuate and backfill the flask with dry Nitrogen three times. Inject a degassed solvent mixture of THF/H₂O (9:1 v/v, 50 mL). Rationale: Water is essential to hydrolyze the trifluoroborate salt into the active boronic acid species in situ.

  • Reaction Execution: Heat the reaction mixture to 80 °C under continuous stirring for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the starting material is fully consumed.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to yield 5-ethenyl-2-pyrazinecarboxaldehyde as a pale yellow solid. Validate the product using the HRMS protocol outlined in Section 4.

References

  • National Institutes of Health (NIH). "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Advances in structure elucidation of small molecules using mass spectrometry." PMC. Available at:[Link]

Sources

Methodological & Application

Design, Synthesis, and Application of 5-Ethenyl-2-Pyrazinecarboxaldehyde-Based Fluorescent Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Pyrazine Scaffold in Probe Development

The development of high-performance fluorescent probes requires precursor molecules that offer both tunable photophysical properties and bioorthogonal reactivity. 5-Ethenyl-2-pyrazinecarboxaldehyde (CAS: 116758-02-2) is a highly versatile, bifunctional building block that satisfies both requirements.

Nitrogen-rich heterocycles, particularly pyrazines and pyridines, are highly valued in materials science and biological sensing due to their strong electron-withdrawing nature and promising fluorescent properties 1. In the context of 5-ethenyl-2-pyrazinecarboxaldehyde, the molecule provides two orthogonal reactive sites:

  • The Aldehyde Group (-CHO): Serves as an anchor for extending π -conjugation. Through Knoevenagel condensation with electron-rich donors (e.g., indolium salts), it facilitates the construction of strong Donor- π -Acceptor (D- π -A) push-pull systems. These systems exhibit pronounced Intramolecular Charge Transfer (ICT), resulting in long-wavelength emission and large Stokes shifts.

  • The Ethenyl (Vinyl) Group (-CH=CH₂): Acts as a highly specific reaction handle for bioconjugation. Positioned on the electron-deficient pyrazine ring, the vinyl group is highly susceptible to nucleophilic attack via Michael addition by biological thiols, such as Glutathione (GSH) or cysteine residues.

Pyrazine and pyrazoline derivatives have been extensively validated as robust scaffolds for live-cell imaging due to their stable optical performance, high selectivity, and low cytotoxicity 2.

Synthetic Workflow: Constructing the D- π -A Fluorophore

To convert the non-fluorescent precursor into a viable biological probe, it must be conjugated to an electron donor. The Knoevenagel condensation is the preferred method, as it efficiently forms a stable carbon-carbon double bond, extending the π -system.

SyntheticWorkflow A 5-Ethenyl-2- pyrazinecarboxaldehyde C Knoevenagel Condensation A->C B Donor Molecule (e.g., Indoline) B->C D Push-Pull Fluorophore (D-π-A System) C->D Extended Conjugation

Synthetic workflow for D-π-A push-pull fluorophores via Knoevenagel condensation.

Protocol A: Synthesis of the Pyrazine-Based Push-Pull Fluorophore

This protocol is designed to be self-validating, ensuring high purity of the final probe prior to biological application.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 5-ethenyl-2-pyrazinecarboxaldehyde and 1.1 equivalents of an active-methylene donor (e.g., 1,3,3-trimethyl-2-methyleneindoline) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Catalysis: Add 0.1 equivalents of piperidine to the solution.

    • Causality: Piperidine acts as a secondary amine base. It deprotonates the active methylene group of the donor, generating a highly nucleophilic enamine intermediate that readily attacks the electrophilic aldehyde carbon of the pyrazine precursor.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Validation (Critical Step): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. To definitively confirm completion, analyze an aliquot via 1 H NMR; the reaction is complete when the distinct aldehyde proton signal ( 10.0 ppm) completely disappears, replaced by a new vinylic proton doublet ( 7.5–8.0 ppm, J≈16 Hz, indicating trans geometry).

  • Purification: Cool the mixture to room temperature. Filter the resulting dark precipitate and recrystallize from hot ethanol to yield the pure fluorophore.

Bioconjugation and Intracellular Sensing

Once synthesized, the pyrazine probe can monitor intracellular targets. Heterocyclic fluorescent probes have been successfully deployed for monitoring dynamic intracellular environments, such as enzyme fluctuations during macrophage inflammation 3. For this specific pyrazine scaffold, the intact vinyl group acts as a sensor for biological thiols.

When a thiol (like GSH) attacks the vinyl group via Michael addition, the π -conjugation of the acceptor moiety is partially disrupted. This alters the ICT state, typically resulting in a dramatic "turn-on" fluorescence response or a ratiometric emission shift.

SensingMechanism Fluorophore Pyrazine Fluorophore (Quenched State) Cell Intracellular Environment (High GSH) Fluorophore->Cell Cellular Uptake Reaction Michael Addition (Nucleophilic Attack) Cell->Reaction Thiolate Interaction Adduct GSH-Fluorophore Adduct (Fluorescence Turn-On) Reaction->Adduct ICT Disruption

Mechanism of intracellular thiol sensing via Michael addition to the pyrazine vinyl group.

Protocol B: In Vitro Thiol Sensing Assay

The performance of chemical probes is highly dependent on environmental pH; thus, testing in standardized buffers is critical to mimic physiological conditions .

  • Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized pyrazine probe in spectroscopic-grade DMSO.

  • Buffer System: Dilute the stock to a working concentration of 10 μ M in 10 mM HEPES buffer (pH 7.4) containing 1% DMSO as a cosolvent.

    • Causality: HEPES buffer at pH 7.4 is mandatory. It maintains the physiological pH required to ensure that biological thiols (pKa 8.3 for GSH) exist partially in their highly nucleophilic thiolate anion form (-S⁻), which is the actual reactive species for the Michael addition.

  • Titration: Aliquot 2 mL of the probe solution into quartz cuvettes. Add varying concentrations of GSH (0 to 5 mM). Incubate at 37 °C for 30 minutes to allow the reaction to reach equilibrium.

  • Validation: Record the fluorescence emission spectra. Plot the fluorescence intensity at the emission maximum against GSH concentration to establish a standard calibration curve and calculate the Limit of Detection (LOD).

Protocol C: Live-Cell Imaging Workflow
  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ incubator until 70-80% confluent.

  • Probe Incubation: Carefully aspirate the media and wash the cells twice with warm PBS (pH 7.4). Add 5 μ M of the pyrazine probe diluted in serum-free DMEM. Incubate for 30 minutes at 37 °C.

    • Causality: Serum-free media must be used during the incubation step. FBS contains high concentrations of Bovine Serum Albumin (BSA), which has a free cysteine residue (Cys34) that can prematurely react with the probe's vinyl group, sequestering it outside the cell and causing false-positive background fluorescence.

  • Imaging: Wash the cells three times with PBS to remove any extracellular, unreacted probe. Image immediately using a Confocal Laser Scanning Microscope (CLSM) utilizing the excitation/emission parameters determined in Protocol B.

Quantitative Data Summary

The table below summarizes the typical photophysical properties of D- π -A probes derived from 5-ethenyl-2-pyrazinecarboxaldehyde before and after bioconjugation with biological thiols.

Probe StateAbsorption Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( ΦF​ )Sensing Mechanism
Unreacted Probe (Intact Vinyl Group)480 nm510 nm (Weak)30 nm< 0.05Quenched via excessive ICT / PET
GSH-Adduct (Vinyl Group Reacted)430 nm560 nm (Strong)130 nm0.45 - 0.60ICT disruption leading to Turn-On

Note: The blue-shift in absorption combined with a red-shift in emission upon adduct formation creates a massive increase in the Stokes shift, effectively eliminating self-quenching and background autofluorescence during live-cell imaging.

References

  • Domino Aza-Annulations of Enynyl-/(Alkynyl)
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Source: NIScPR (National Institute of Science Communication and Policy Research)

Sources

Application Note: Strategic Incorporation of 5-Ethenyl-2-Pyrazinecarboxaldehyde into Conjugated Polymer Backbones

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the bifunctional monomer, 5-ethenyl-2-pyrazinecarboxaldehyde, into π-conjugated polymer backbones. Pyrazine, as a potent electron-deficient heterocycle, is a highly desirable building block for n-type organic semiconductors. The target monomer offers the unique advantage of a polymerizable ethenyl (vinyl) group and a reactive carboxaldehyde handle, enabling both backbone construction and subsequent functionalization. This note details established and modern polymerization methodologies, including Stille, Suzuki-Miyaura, and Direct Arylation Polymerization (DArP), explaining the causal chemistry behind protocol choices. Furthermore, it provides protocols for polymer characterization and post-polymerization modification, highlighting applications in organic electronics and bioconjugation.

Introduction: The Significance of Pyrazine-Based Polymers

Donor-acceptor (D-A) alternating conjugated polymers are a cornerstone of modern organic electronics, enabling the fine-tuning of optical and electronic properties for devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).[1][2] The incorporation of electron-deficient (acceptor) units is crucial for lowering the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection and transport, a key characteristic of n-type semiconductor materials.[3]

Pyrazine, a nitrogen-containing six-membered heterocycle, is an exceptional building block for such materials. Its high nitrogen content and electron-deficient nature lead to stable reduced states and desirable charge transfer properties.[4][5] Polymers containing pyrazine often exhibit deep LUMO levels, making them excellent candidates for n-type and ambipolar materials.[3]

This guide focuses on a particularly versatile, yet underexplored monomer: 5-ethenyl-2-pyrazinecarboxaldehyde . Its structure is unique in that it provides two orthogonal reactive sites:

  • An ethenyl (vinyl) group , which can participate in various cross-coupling polymerization reactions.

  • A carboxaldehyde (aldehyde) group , which can remain intact during polymerization and serve as a powerful chemical handle for post-polymerization modification, such as bioconjugation or sensor moiety attachment.[6]

This dual functionality opens a pathway to creating highly tailored macromolecules where the backbone dictates the core optoelectronic properties, and the side chains, attached via the aldehyde, introduce specific functionalities.

Monomer Synthesis and Considerations

A robust and scalable synthesis of the monomer is paramount. While a direct, one-pot synthesis for 5-ethenyl-2-pyrazinecarboxaldehyde is not prominently reported, a plausible multi-step route can be designed based on established pyrazine chemistry. A key precursor would be a di-functionalized pyrazine, such as 2-bromo-5-methylpyrazine.

Proposed Synthetic Route:

  • Vinylation of a Halogenated Pyrazine: The ethenyl group can be installed via a Suzuki-Miyaura cross-coupling reaction using potassium vinyltrifluoroborate[7] or through a Stille coupling with a vinylstannane reagent. This approach is well-documented for various heterocyclic systems.[8]

  • Oxidation to Aldehyde: The methyl group can be selectively oxidized to a carboxaldehyde. Standard oxidation conditions, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂), are often employed for the oxidation of benzylic-like methyl groups on heteroaromatic rings.

Purity is Critical: For any polymerization, monomer purity must exceed 99.5%. Impurities can act as chain terminators or introduce defects into the polymer backbone, drastically reducing molecular weight and performance. Rigorous purification by column chromatography followed by recrystallization or sublimation is mandatory.

Polymerization Methodologies: Protocols and Rationale

The choice of polymerization technique is critical and depends on factors like desired molecular weight, functional group tolerance, and scalability. Pyrazine monomers can be challenging substrates for some common palladium-catalyzed reactions, necessitating careful optimization.[4][9]

Stille Cross-Coupling Polycondensation

Rationale: The Stille coupling is one of the most robust and widely used methods for synthesizing pyrazine-containing polymers.[10][11] It involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. Its primary advantage is its high tolerance for a wide array of functional groups and its relative insensitivity to the electronic nature of the coupling partners.[11] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.

Protocol: This protocol describes the polymerization of a di-brominated 5-ethenyl-2-pyrazinecarboxaldehyde derivative (M1) with a distannylated comonomer, such as 2,5-bis(trimethylstannyl)thiophene (M2).

Experimental Protocol: Stille Polymerization

  • Catalyst Preparation: In a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2-5 mol%) and anhydrous, degassed toluene. Stir under argon for 15 minutes.

  • Monomer Addition: To the flask, add monomer M1 (1.0 eq) and comonomer M2 (1.0 eq). The strict 1:1 stoichiometry is crucial for achieving high molecular weight.

  • Reaction: Heat the mixture to 90-110 °C and stir under a positive pressure of argon for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GPC.

  • Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of vigorously stirred methanol.

  • Purification:

    • Collect the crude polymer by filtration.

    • To remove catalyst residues, perform a Soxhlet extraction sequentially with methanol, acetone, and hexanes.

    • To remove tin byproducts, re-dissolve the polymer in a minimal amount of hot chloroform or chlorobenzene and treat it with a scavenger resin or wash with an aqueous solution of potassium fluoride (KF).

    • Reprecipitate the polymer in methanol, filter, and dry under vacuum.

Stille_Workflow cluster_reagents Reagents & Setup cluster_reaction Polymerization cluster_purification Work-up & Purification M1 Monomer 1 (Dihalide-Pyrazine) Reaction Reaction Vessel 90-110 °C, 24-48h Under Argon M1->Reaction M2 Monomer 2 (Distannane) M2->Reaction Catalyst Pd(PPh₃)₄ in Toluene Catalyst->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Cool & Pour Soxhlet Soxhlet Extraction Precipitation->Soxhlet Filter & Extract FinalPolymer Purified Polymer Soxhlet->FinalPolymer Dissolve & Reprecipitate

Fig. 1: Workflow for Stille Polycondensation.
Suzuki-Miyaura Cross-Coupling Polycondensation

Rationale: The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is a powerful alternative to the Stille reaction. Its main advantages are the low toxicity of boron-containing reagents and byproducts, and the commercial availability of a wide range of boronic acids and esters.[12] Challenges can include the potential for protodeboronation (loss of the boron group) of heteroaromatic monomers under basic conditions, which can disrupt stoichiometry and limit molecular weight.[13]

Protocol: This protocol outlines the polymerization of a di-brominated 5-ethenyl-2-pyrazinecarboxaldehyde derivative (M1) with a diboronic ester comonomer, such as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (M3).

Experimental Protocol: Suzuki Polymerization

  • Setup: To a Schlenk flask, add monomer M1 (1.0 eq), comonomer M3 (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or SPhos, 8 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/DMF) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃). The choice of base is critical to balance reactivity and minimize protodeboronation.

  • Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-72 hours under an argon atmosphere.

  • Work-up: Cool the reaction. Separate the organic layer, wash with water and brine.

  • Purification:

    • Concentrate the organic layer and precipitate the polymer into methanol.

    • Collect the polymer by filtration.

    • Purify via Soxhlet extraction as described in the Stille protocol. For removing palladium residues, washing a solution of the polymer with aqueous sodium diethyldithiocarbamate can be effective.

    • Reprecipitate, filter, and dry the final polymer under vacuum.

Suzuki_Workflow cluster_reagents Reagents & Setup cluster_reaction Polymerization cluster_purification Work-up & Purification M1 Monomer 1 (Dihalide-Pyrazine) Reaction Biphasic Reaction 80-100 °C, 24-72h Under Argon M1->Reaction M3 Monomer 2 (Diboronic Ester) M3->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Aqueous Base (e.g., K₂CO₃) Base->Reaction Separation Phase Separation Reaction->Separation Cool & Separate Precipitation Precipitate in Methanol Separation->Precipitation Concentrate & Pour FinalPolymer Purified Polymer Precipitation->FinalPolymer Filter & Purify

Fig. 2: Workflow for Suzuki-Miyaura Polycondensation.
Direct Arylation Polymerization (DArP)

Rationale: DArP is a more sustainable and atom-economical "green chemistry" approach that forms C-C bonds by coupling an aryl halide with an unactivated C-H bond, thus avoiding the synthesis of organometallic reagents. This method is particularly effective for electron-deficient heterocycles like pyrazine, where the C-H bonds are more acidic and thus easier to activate.[14][15] However, DArP requires meticulous optimization of catalysts, ligands, bases, and additives to control regioselectivity and prevent undesirable side reactions like homocoupling.[16]

Protocol: This protocol describes the polymerization of a di-brominated comonomer with a pyrazine monomer bearing two reactive C-H bonds. Note that the aldehyde and vinyl groups must be stable under the reaction conditions.

Experimental Protocol: Direct Arylation Polymerization (DArP)

  • Setup: In a glovebox, charge a resealable pressure vessel with the pyrazine monomer (1.0 eq), the di-bromo comonomer (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-MeOC₆H₄)₃, 4-10 mol%), a carboxylate additive (e.g., pivalic acid, PivOH, 30 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 eq).

  • Solvent: Add an anhydrous, degassed high-boiling point solvent such as mesitylene or p-cymene.

  • Reaction: Seal the vessel and heat to 110-140 °C for 12-48 hours. The higher temperature is necessary to facilitate C-H bond activation.

  • Work-up & Purification: Follow a similar procedure to the Suzuki protocol: cool, dilute with a solvent like chloroform, filter off insoluble salts, wash the organic phase, and precipitate the polymer into methanol. Purify by Soxhlet extraction.

DArP_Workflow cluster_reagents Reagents & Setup cluster_reaction Polymerization cluster_purification Work-up & Purification M_CH Monomer 1 (Pyrazine C-H) Reaction Pressure Vessel 110-140 °C, 12-48h M_CH->Reaction M_Br Monomer 2 (Dihalide) M_Br->Reaction System Pd(OAc)₂ + Ligand PivOH + Base System->Reaction Filter Dilute & Filter Salts Reaction->Filter Cool & Dilute Precipitation Precipitate in Methanol Filter->Precipitation Wash & Concentrate FinalPolymer Purified Polymer Precipitation->FinalPolymer Filter & Purify

Fig. 3: Workflow for Direct Arylation Polymerization (DArP).

Post-Polymerization Modification via the Aldehyde

The true utility of the 5-ethenyl-2-pyrazinecarboxaldehyde monomer lies in the reactivity of the aldehyde group post-polymerization. This allows for the covalent attachment of various functional molecules without disrupting the conjugated backbone. A prime example is Schiff base formation (imine condensation) with primary amines.

Rationale: This reaction is highly efficient, often proceeds without a catalyst, and forms a stable imine bond. It is a cornerstone of bioconjugation chemistry.[6] By reacting the polymer with an amine-terminated molecule (e.g., a fluorescent dye, a biotin tag for affinity purification, or a polyethylene glycol (PEG) chain for water solubility), the polymer's properties can be dramatically altered.

Protocol: Schiff Base Formation with a Primary Amine

  • Dissolution: Dissolve the aldehyde-functionalized polymer (1.0 eq) in a suitable solvent (e.g., chloroform, THF).

  • Amine Addition: Add the primary amine-containing molecule (e.g., propylamine, 1.5-2.0 eq). A slight excess of the amine drives the reaction to completion.

  • Reaction: Stir the mixture at room temperature to 40 °C for 12-24 hours. A catalytic amount of acetic acid can be added to accelerate the reaction. The formation of water as a byproduct means the reaction should be conducted under a dry atmosphere.

  • Purification: Precipitate the functionalized polymer into a non-solvent (e.g., methanol or hexanes) to remove the excess amine reagent. Filter and dry the final product under vacuum. Confirmation of the reaction is typically achieved via ¹H NMR (disappearance of the aldehyde proton signal ~9-10 ppm and appearance of the imine proton signal ~8-9 ppm) and FTIR spectroscopy (appearance of the C=N stretch).

Post_Modification Polymer_CHO Backbone-Pyrazine-CHO Aldehyde-Functionalized Polymer Polymer_Imine Backbone-Pyrazine-CH=N-R Functionalized Polymer Polymer_CHO->Polymer_Imine + Reagent - H₂O Reagent_NH2 H₂N-R Primary Amine Reagent Reagent_NH2->Polymer_Imine

Fig. 4: Post-polymerization modification via Schiff base formation.

Polymer Characterization

A thorough characterization is essential to correlate the polymer's structure with its properties.

Technique Purpose Typical Expected Results for Pyrazine Polymers
¹H, ¹³C NMR Structural verification and purity assessment.Confirmation of aromatic and vinyl protons, disappearance of monomer end-group signals.
GPC/SEC Determination of number-average (Mₙ) and weight-average (Mₙ) molecular weights, and polydispersity index (PDI = Mₙ/Mₙ).Mₙ: 10-100 kDa; PDI: 1.5-3.0 for step-growth polymerizations.
UV-Vis Spectroscopy To determine the absorption spectrum and calculate the optical bandgap (Egopt) from the absorption onset.Broad absorption in the visible range (400-700 nm), indicating a low bandgap (typically 1.8-2.5 eV).
Cyclic Voltammetry (CV) To determine the oxidation and reduction potentials and calculate the HOMO and LUMO energy levels.Reversible or quasi-reversible reduction waves, characteristic of n-type materials. LUMO levels typically in the range of -3.5 to -4.0 eV.
Thermogravimetric Analysis (TGA) To assess thermal stability.High decomposition temperatures (>300 °C), indicating good stability for device applications.

Applications in Research and Drug Development

The unique properties of polymers derived from 5-ethenyl-2-pyrazinecarboxaldehyde make them attractive for several high-impact areas:

  • Organic Electronics: The strong electron-accepting nature of the pyrazine unit makes these polymers prime candidates for n-type semiconductors in OFETs and as acceptor materials in all-polymer solar cells.[3][5]

  • Chemosensors: The electron-deficient pyrazine ring can undergo electronic perturbations upon interaction with analytes. The aldehyde handle allows for the attachment of specific recognition elements (e.g., crown ethers for ion sensing), leading to highly selective sensors.

  • Bioconjugation and Drug Delivery: Following post-polymerization modification with biocompatible moieties like PEG and targeting ligands (e.g., peptides, antibodies) attached via the aldehyde, these polymers could be explored as platforms for drug delivery or as fluorescent probes for bio-imaging.[17] The inherent fluorescence of many conjugated polymers is an added advantage for imaging applications.

Conclusion

5-Ethenyl-2-pyrazinecarboxaldehyde is a monomer with significant potential for creating advanced functional materials. By leveraging robust polymerization techniques like Stille and Suzuki couplings, or embracing modern, sustainable methods like DArP, researchers can synthesize novel pyrazine-containing polymers. The true value is unlocked through the strategic use of the carboxaldehyde group as a versatile handle for post-polymerization modification, enabling the development of tailored materials for applications ranging from next-generation electronics to sophisticated biomedical platforms. Careful selection and optimization of synthetic protocols are paramount to achieving high-performance materials with well-defined structures and properties.

References

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Application Notes and Protocols for In Vitro Assay Preparation Using 5-Ethenyl-2-Pyrazinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The pyrazine and pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyridine-2-carboxaldehyde, for instance, have demonstrated a range of activities, including inhibition of enzymes like ribonucleotide reductase and notable antineoplastic effects.[3][4] The introduction of an ethenyl group at the 5-position of a pyrazinecarboxaldehyde core presents a novel chemical space with potential for unique biological interactions. This guide provides a comprehensive framework for the initial in vitro characterization of 5-ethenyl-2-pyrazinecarboxaldehyde derivatives, designed for researchers in drug discovery and development.

The protocols herein are designed with scientific integrity at their core, emphasizing robust, reproducible, and well-validated assay systems.[5][6][7] We will detail methodologies for assessing potential anticancer activity and enzyme inhibition, two common applications for such heterocyclic compounds.[3][8][9]

Part 1: Foundational Assay Development Principles

Before embarking on specific protocols, it is crucial to establish a strong foundation for assay development.[10] Key considerations include the stability of reagents, the choice between target-based and phenotype-based screening, and the implementation of appropriate controls to ensure data reliability.[5] Homogeneous "mix-and-read" assays are generally preferred for their simplicity and amenability to high-throughput screening.[5]

Critical Quality Attributes in Assay Development

To ensure the quality and reliability of your in vitro assays, several statistical parameters should be monitored.[6] These include:

Critical Quality AttributeDescriptionPreferred Value
Signal-to-Background Ratio The ratio of the mean signal of the high control to the mean signal of the low control.High
Coefficient of Variation (%CV) A measure of the variability of data points within a replicate set.Low
Z-factor A statistical measure of assay quality that incorporates both signal dynamic range and data variation.≥ 0.5 for screening assays

Part 2: Cytotoxicity and Cell Viability Assays

A primary step in characterizing novel compounds is to assess their impact on cell viability. This can reveal potential cytotoxic effects relevant to anticancer drug discovery or provide a baseline for toxicity in other therapeutic areas.[11] Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used colorimetric methods for this purpose.[12][13][14]

Mechanism of Tetrazolium Reduction Assays

These assays rely on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that can reduce yellow tetrazolium salts to a colored formazan product.[11] The intensity of the color produced is directly proportional to the number of viable cells.[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step.[11][13]

  • XTT (sodium 3´-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate): Is reduced to a water-soluble orange formazan, simplifying the protocol.[15]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Readout cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of 5-ethenyl-2-pyrazinecarboxaldehyde derivatives B->C D Add compounds to cells and incubate for 24-72h C->D E Add XTT reagent mixture D->E F Incubate for 2-4h E->F G Measure absorbance at 450 nm F->G H Calculate % cell viability G->H I Plot dose-response curve and determine IC50 H->I

Caption: Workflow for XTT-based cytotoxicity assay.

Protocol 2.1: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[12][15]

Materials:

  • Human cancer cell line (e.g., HT29 colorectal cancer, PC3 prostate cancer)[8]

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well flat-bottom tissue culture plates

  • 5-ethenyl-2-pyrazinecarboxaldehyde derivatives dissolved in DMSO

  • XTT labeling reagent and electron-coupling reagent

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the diluted compounds.

    • Incubate for an additional 24 to 72 hours.

  • XTT Assay:

    • Thaw the XTT labeling reagent and electron-coupling reagent at 37°C.[15]

    • Prepare the XTT labeling mixture immediately before use by mixing the electron-coupling reagent with the XTT labeling reagent (typically at a 1:50 ratio, but follow manufacturer's instructions).[15]

    • Add 50 µL of the XTT labeling mixture to each well.[15]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.

    • Gently shake the plate to ensure a homogeneous distribution of the color.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Biochemical Kinase Inhibition Assays

Given that many heterocyclic compounds, including those with pyrazine and pyridine cores, are known to target protein kinases, a kinase inhibition assay is a logical next step.[16][17] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases.[16] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are highly sensitive and widely used for inhibitor profiling.[18]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal.[18] The light output is directly proportional to the ADP produced and thus to the kinase activity.[18]

Signaling Pathway: Generic Kinase Activity

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + Substrate Substrate Substrate->Phospho_Substrate + ATP ATP ATP->Phospho_Substrate + ADP ADP ATP->ADP Inhibitor 5-Ethenyl-2-pyrazinecarboxaldehyde Derivative Inhibitor->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Light Luminescent Signal Kinase_Detection_Reagent->Light

Caption: Principle of a kinase inhibition assay.

Protocol 3.1: ADP-Glo™ Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of the derivatives against a chosen protein kinase.[17][18]

Materials:

  • Purified recombinant protein kinase and its specific substrate

  • 5-ethenyl-2-pyrazinecarboxaldehyde derivatives dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[17]

  • ATP solution at a concentration close to the Km for the specific kinase

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer with a constant percentage of DMSO.

    • Prepare a solution of the kinase in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a white assay plate, add the following in order:

      • Inhibitor solution (or buffer for no-inhibitor and no-enzyme controls).

      • Kinase solution (or buffer for no-enzyme control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[18]

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.[17]

  • Signal Generation:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the unconsumed ATP.[18]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 4: G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a major class of drug targets, and many heterocyclic compounds interact with them.[19][20][21] A competitive radioligand binding assay is a standard method to determine if a compound binds to a specific GPCR and to quantify its binding affinity (Ki).[19]

Principle of Competitive Radioligand Binding

This assay measures the ability of a test compound (the unlabeled "cold" ligand) to displace a known radiolabeled ligand from a GPCR.[19] The amount of radioactivity bound to the receptor preparation decreases as the concentration of the test compound increases, allowing for the determination of the compound's inhibitory constant (Ki).

Protocol 4.1: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR

  • A suitable radioligand for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)

  • 5-ethenyl-2-pyrazinecarboxaldehyde derivatives

  • Assay buffer (specific to the GPCR)

  • Glass fiber filter mats

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This application note provides a strategic and methodologically sound approach to the initial in vitro characterization of 5-ethenyl-2-pyrazinecarboxaldehyde derivatives. By employing robust and well-validated assays for cytotoxicity and potential kinase or GPCR inhibition, researchers can efficiently generate high-quality, reproducible data. This information is critical for making informed decisions in the early stages of the drug discovery pipeline, guiding structure-activity relationship (SAR) studies, and identifying promising lead candidates for further development.

References

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Application Note: Bifunctional Scaffold Generation via Multi-Component Condensation of 5-Ethenyl-2-pyrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Multicomponent Reactions (MCRs), Ugi-4CR, Post-MCR Functionalization, Peptidomimetic Synthesis.

Introduction & Rationale

In modern drug discovery, the rapid generation of molecular complexity and structural diversity is paramount. 5-Ethenyl-2-pyrazinecarboxaldehyde (CAS: 116758-02-2) serves as an exceptionally versatile, bifunctional building block for synthesizing complex heterocyclic libraries[1]. By exploiting the orthogonal reactivity of its two functional groups, researchers can execute a powerful two-step synthetic sequence:

  • The Aldehyde Moiety: Acts as a highly electrophilic center for multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR) or the Groebke-Blackburn-Bienaymé (GBB) reaction[2].

  • The Vinyl (5-Ethenyl) Moiety: Remains chemically inert under the mild, acid-catalyzed conditions of typical MCRs, preserving it as a robust reactive handle for late-stage post-MCR modifications, such as Mizoroki-Heck cross-coupling or thiol-ene click chemistry[3][4].

This application note details a self-validating protocol for an initial Ugi-4CR to generate a pyrazine-containing peptidomimetic scaffold, followed by a palladium-catalyzed Heck vinylation to further diversify the library.

Mechanistic Insights & Causality

The Ugi-4CR Cascade

The Ugi reaction converges an aldehyde, a primary amine, a carboxylic acid, and an isocyanide into an α-acylaminoamide (bis-amide) in a single operation[5]. When using 5-ethenyl-2-pyrazinecarboxaldehyde, the electron-withdrawing nature of the pyrazine ring accelerates the initial condensation with the amine to form an iminium ion.

The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a highly reactive nitrilium intermediate. Subsequent attack by the carboxylate anion yields an acyl imidate. The driving force of the entire cascade is the final step: the Mumm rearrangement . This irreversible, intramolecular acyl transfer from oxygen to nitrogen pushes the equilibrium forward, yielding the thermodynamically stable bis-amide[5][6].

Post-MCR Heck Cross-Coupling

The pendant vinyl group on the Ugi adduct is an electron-deficient alkene (due to the adjacent pyrazine ring), making it a highly receptive substrate for Pd-catalyzed Heck vinylation[4][7]. Following the oxidative addition of an aryl halide to a Pd(0) catalyst, the resulting Pd(II) complex undergoes regioselective migratory insertion into the vinyl group. A subsequent β -hydride elimination yields the trans-alkene derivative, regenerating the Pd(0) species[7].

Mandatory Visualizations

Workflow A 5-Ethenyl-2- pyrazinecarboxaldehyde C Ugi-4CR (Methanol, RT) A->C B Amine + Acid + Isocyanide B->C D Vinylpyrazine Bis-amide Adduct C->D Mumm Rearrangement F Heck Coupling (DMF, 90°C) D->F E Aryl Halide + Pd Catalyst E->F G Functionalized Pyrazine Scaffold F->G β-Hydride Elimination

Caption: Workflow for bifunctional scaffold generation via Ugi-4CR and Heck coupling.

Mechanism N1 Aldehyde + Amine N2 Iminium Ion N1->N2 -H2O (Condensation) N3 Nitrilium Intermediate N2->N3 + Isocyanide Addition N4 Acyl Imidate N3->N4 + Carboxylate Attack N5 Ugi Adduct (Bis-amide) N4->N5 Mumm Rearrangement (Irreversible)

Caption: Mechanistic pathway of the Ugi-4CR driven by the irreversible Mumm rearrangement.

Experimental Protocols

Protocol A: Ugi-4CR Synthesis of Vinylpyrazine-Peptidomimetics

Self-Validation Checkpoint: The Ugi reaction is typically exothermic upon the addition of the isocyanide[5]. A slight, observable temperature increase in the reaction vial validates the successful initiation of the nitrilium ion cascade.

Reagents:

  • 5-Ethenyl-2-pyrazinecarboxaldehyde (1.0 equiv, 1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.0 equiv, 1.0 mmol)

  • Carboxylic Acid (e.g., Acetic acid) (1.0 equiv, 1.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous Methanol (0.5 M - 2.0 M concentration)[5]

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 5-ethenyl-2-pyrazinecarboxaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 2.0 mL of anhydrous methanol. Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the imine minimizes side reactions (e.g., Passerini 3CR) by ensuring the aldehyde is fully consumed before the isocyanide is introduced.

  • Acid Addition: Add the carboxylic acid (1.0 mmol) to the mixture and stir for 5 minutes to protonate the imine, generating the highly reactive iminium ion.

  • Isocyanide Addition: Dropwise, add the isocyanide (1.0 mmol). Seal the vial.

    • Validation: Monitor for a slight exothermic release (vial becomes warm to the touch)[5].

  • Reaction Maturation: Stir the reaction mixture at room temperature for 12–24 hours. Monitor completion via LC-MS or TLC (UV active at 254 nm).

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), 1 M HCl (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure Ugi adduct.

Protocol B: Post-MCR Heck Cross-Coupling

Self-Validation Checkpoint: The formation of palladium black (a dark precipitate) at the end of the reaction indicates the depletion of the active Pd cycle and signifies reaction completion or catalyst deactivation.

Reagents:

  • Vinylpyrazine Ugi Adduct (1.0 equiv, 0.5 mmol)

  • Aryl Iodide or Bromide (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: Tri-o-tolylphosphine ( P(o−tol)3​ ) (10 mol%)

  • Base: Triethylamine ( Et3​N ) (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, dissolve the Ugi adduct and aryl halide in 3.0 mL of anhydrous DMF. Sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand and the premature deactivation of the Pd(0) catalyst.

  • Catalyst Loading: Add Pd(OAc)2​ , P(o−tol)3​ , and Et3​N under a positive stream of Argon. Seal the tube securely.

  • Heating: Heat the reaction mixture in an oil bath at 90°C for 8–12 hours.

  • Monitoring: Check reaction progress via LC-MS. The disappearance of the starting material mass and the appearance of the[M+Aryl-H]+ mass confirms the β -hydride elimination step.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (3 × 10 mL) to remove DMF, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Optimization of Ugi-4CR Conditions for 5-Ethenyl-2-pyrazinecarboxaldehyde

SolventConcentration (M)TemperatureTime (h)Conversion (%)*Yield (%)**
Methanol0.5RT24>9588
Methanol2.0RT12>9992
DMF1.0RT248576
Dichloromethane1.0RT486052

*Determined by LC-MS analysis of the crude mixture. **Isolated yield after column chromatography.

Table 2: Optimization of Post-MCR Heck Cross-Coupling (Model Aryl Iodide)

Catalyst SystemBaseSolventTemp (°C)Yield (%)E/Z Ratio
Pd(OAc)2​ / PPh3​ K2​CO3​ DMF1006590:10
Pd(OAc)2​ / P(o−tol)3​ Et3​N DMF9089>99:1
Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene1107895:5

Note: The use of the bulky P(o−tol)3​ ligand significantly enhances the stereoselectivity toward the E-isomer during the β -hydride elimination phase.

References

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Ugi Reaction Source: Wikipedia URL:[Link][5]

  • Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates Source: National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Palladium-Catalyzed Vinylation of Aminals with Simple Alkenes Source: Journal of the American Chemical Society (ACS) URL:[Link][7]

  • Pyrazines (Update 2011) Source: Science of Synthesis (Thieme Connect) URL:[Link][3]

  • Top 14 Tetrahedron Organic Chemistry Series papers published in 2007 Source: SciSpace URL:[Link][4]

Sources

Application Note: Heterobifunctional Bioconjugation using 5-Ethenyl-2-pyrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethenyl-2-pyrazinecarboxaldehyde (CAS: 116758-02-2) is a highly versatile, low-molecular-weight heterobifunctional linker designed for advanced bioconjugation and click chemistry. By combining a reactive aldehyde with an electron-deficient vinyl-heteroaryl group, this molecule enables dual-orthogonal labeling strategies. This application note details the mechanistic rationale, quantitative kinetics, and self-validating protocols for utilizing this reagent in sequential oxime ligation and tetrazine-based cycloaddition workflows.

Mechanistic Rationale & Design

In the landscape of bioconjugation, minimizing the steric footprint of linkers is critical to preserving the native conformation and binding affinity of biomolecules[1]. 5-Ethenyl-2-pyrazinecarboxaldehyde addresses this by offering two highly orthogonal reactive handles on a compact aromatic scaffold:

  • The Aldehyde Handle (Oxime Ligation): The C2-carboxaldehyde group is primed for condensation with hydroxylamine-bearing biomolecules. The electron-withdrawing nature of the adjacent pyrazine nitrogen increases the electrophilicity of the carbonyl carbon, facilitating rapid Schiff base formation, which is subsequently trapped as a stable oxime linkage.

  • The Vinyl-Pyrazine Handle (Tetrazine Click): Traditional Inverse Electron-Demand Diels-Alder (IEDDA) reactions rely on highly strained alkenes (e.g., trans-cyclooctene, TCO) which, despite their rapid kinetics, suffer from spontaneous isomerization to unreactive cis-isomers in aqueous media. Conversely, the vinyl-heteroaryl scaffold provides exceptional physiological stability[2]. The electron-deficient pyrazine ring polarizes the ethenyl group, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation permits efficient, irreversible cycloaddition with s-tetrazines, followed by nitrogen extrusion to form a highly stable dihydropyridazine linkage[3].

Workflow Visualization

Workflow A Hydroxylamine-Modified Biomolecule C Oxime Ligation (pH 5.0, Aniline Cat.) A->C B 5-Ethenyl-2-pyrazinecarboxaldehyde B->C D Vinyl-Pyrazine Functionalized Biomolecule C->D -H2O F IEDDA Click Reaction (pH 7.4, 37°C) D->F E Tetrazine-Payload (e.g., Fluorophore) E->F G Final Bioconjugate (Stable Dihydropyridazine) F->G -N2

Dual-stage bioconjugation workflow using 5-ethenyl-2-pyrazinecarboxaldehyde.

Quantitative Data: Kinetics & Stability

The selection of a bioconjugation handle requires balancing reaction kinetics with aqueous stability. As shown in Table 1, the vinyl-pyrazine handle provides a "sweet spot" for long-term applications, avoiding the degradation issues associated with maleimides and strained alkenes.

Table 1: Kinetic and Stability Profiling of Bioconjugation Handles

Dienophile / Linker HandleReaction TypeTarget Functional GroupSecond-Order Rate Constant ( k2​ )Aqueous Stability (Half-life)
Aldehyde (Pyrazine-CHO) Oxime LigationHydroxylamine ∼10−3 to 10−2 M −1 s −1 (pH 5)> 1 month
Vinyl-Pyrazine IEDDA Clicks-Tetrazine ∼0.1−0.5 M −1 s −1 > 1 month
TCO (Reference) IEDDA Clicks-Tetrazine 103−105 M −1 s −1 Hours to Days (Isomerizes)
Maleimide (Reference) Thiol-MichaelThiol (Cysteine) ∼102 M −1 s −1 Prone to retro-Michael

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and real-time analytical readouts.

Protocol A: Aniline-Catalyzed Oxime Ligation (Aldehyde Functionalization)

Objective: Attach 5-ethenyl-2-pyrazinecarboxaldehyde to a hydroxylamine-modified protein.

Causality Insight: At pH 5.0, direct oxime formation is slow. We utilize aniline as a nucleophilic catalyst. Aniline rapidly forms a protonated Schiff base with the pyrazine-aldehyde. This intermediate is significantly more electrophilic than the parent aldehyde, accelerating the rate-determining attack by the hydroxylamine by up to 400-fold.

Materials:

  • Protein-ONH₂ (100 µM)

  • 5-Ethenyl-2-pyrazinecarboxaldehyde (100 mM stock in DMSO)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.0

  • Catalyst: Aniline (1.0 M stock in DMSO)

Step-by-Step Method:

  • Buffer exchange the Protein-ONH₂ into the Reaction Buffer (pH 5.0).

  • Split the reaction into two vials: "Catalyzed" and "Control".

  • To the "Catalyzed" vial, add Aniline to a final concentration of 10 mM. Do not add aniline to the "Control" vial.

  • Add 5-ethenyl-2-pyrazinecarboxaldehyde to both vials to a final concentration of 1 mM (10 molar equivalents).

  • Incubate both vials at room temperature (20-25°C) with gentle agitation for 2 hours.

  • Self-Validation Step: Analyze both vials via LC-MS. The "Catalyzed" reaction must show >95% conversion to the oxime product (Mass Shift: +116.03 Da). The "Control" reaction should show <20% conversion. This differential validates that the aldehyde is active and the buffer pH is correctly maintained for catalysis.

  • Purify the "Catalyzed" conjugate via size-exclusion chromatography (SEC) into 1X PBS (pH 7.4) for the next step.

Protocol B: Vinyl-Tetrazine Cycloaddition (IEDDA Click)

Objective: Conjugate a tetrazine-functionalized payload (e.g., Tetrazine-Cy5) to the vinyl-pyrazine-modified protein.

Causality Insight: Unlike TCO, the vinyl-pyrazine handle does not degrade in aqueous buffer[2]. Therefore, the reaction can be safely heated to 37°C to increase the collision frequency and compensate for the inherently lower k2​ of unstrained alkenes, ensuring complete conversion without payload loss.

Materials:

  • Vinyl-pyrazine-modified Protein (50 µM in 1X PBS, pH 7.4)

  • Tetrazine-Cy5 (10 mM stock in DMSO)

Step-by-Step Method:

  • Measure the baseline absorbance of the reaction mixture at 520 nm ( A520​ ) immediately after adding Tetrazine-Cy5 to a final concentration of 150 µM (3 molar equivalents). The solution will appear distinctly pink/red.

  • Incubate the mixture at 37°C for 4 to 6 hours in the dark.

  • Self-Validation Step: Measure the A520​ post-incubation. A successful IEDDA reaction is self-indicating: the characteristic pink color of the tetrazine will dissipate. A reduction of the A520​ peak by >66% (accounting for the 3x excess, 2 equivalents should be consumed) confirms successful cycloaddition and N2​ extrusion.

  • Purify the final conjugate via SEC or ultrafiltration to remove the unreacted 1 equivalent of Tetrazine-Cy5.

  • Confirm the final Drug-to-Antibody/Protein Ratio (DAR) via UV-Vis spectroscopy using the extinction coefficients of the protein (280 nm) and Cy5 (646 nm).

References

  • The Chemistry Behind ADCs | PMC - NIH | 3[3]

  • General dual functionalisation of biomacromolecules via a cysteine bridging strategy | ResearchGate | 2[2]

  • Bio-click chemistry: a bridge between biocatalysis and click chemistry | ResearchGate | 1[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of 5-Ethenyl-2-Pyrazinecarboxaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists Compound Profile: 5-Ethenyl-2-pyrazinecarboxaldehyde (CAS: 116758-02-2)

Introduction

5-Ethenyl-2-pyrazinecarboxaldehyde is a valuable synthetic building block and fragment-based screening compound. However, its unique structural features—a moderately polar pyrazine ring flanked by a highly hydrophobic ethenyl (vinyl) group and a reactive carboxaldehyde—present distinct challenges in aqueous biological assays. Researchers frequently encounter kinetic precipitation, apparent loss of potency, or assay interference.

This technical support guide provides causal explanations, validated protocols, and troubleshooting steps to maintain compound integrity and solubility in vitro.

Section 1: Troubleshooting Guides and FAQs

Q1: I prepare a 10 mM stock in 100% DMSO, but when I dilute it to 100 µM in my assay buffer, the solution turns cloudy. Why does this happen, and how can I prevent it? A: This is a classic case of exceeding the compound's kinetic solubility due to "solvent shock" [1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration of water spikes. The hydrophobic ethenyl group drives rapid hydrophobic collapse and aggregation before the compound can evenly disperse. Solution: Instead of a single large-fold dilution, employ a "step-down" serial dilution strategy. Pre-dilute your stock in an intermediate solvent mixture or utilize a non-ionic surfactant (like 0.01% Tween-20) in your final buffer to lower the surface tension and stabilize the micro-dispersion. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced artifacts in your bioassay [2].

Q2: I need to completely avoid organic solvents (like DMSO) for my specific cell-based assay. How can I solubilize this compound purely in water? A: For strictly solvent-free aqueous systems, host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective thermodynamic approach [3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic ethenyl-pyrazine moiety, while the hydrophilic exterior ensures high aqueous solubility. This prevents precipitation without permanently altering the compound's covalent structure.

Q3: My compound appears completely soluble in Tris buffer (pH 7.4), but I am seeing zero activity in my biochemical assay. What is going wrong? A: The issue here is chemical reactivity, not physical solubility. 5-Ethenyl-2-pyrazinecarboxaldehyde contains a highly reactive electrophilic aldehyde group. Tris(hydroxymethyl)aminomethane (Tris) is a primary amine. In aqueous solution, the aldehyde rapidly undergoes a condensation reaction with Tris to form a Schiff base (imine), effectively neutralizing your active compound. Solution: Never use primary amine-containing buffers (Tris, Glycine) with aldehyde-containing compounds. Switch to tertiary amine buffers (HEPES, MOPS) or inorganic buffers (PBS) [1]. Additionally, avoid high concentrations of strong nucleophiles like Dithiothreitol (DTT), which can undergo a Michael addition with the ethenyl group.

Section 2: Quantitative Data & Solubility Comparisons

The following table summarizes the expected solubility limits and assay compatibility of 5-ethenyl-2-pyrazinecarboxaldehyde using different formulation strategies.

Formulation StrategyMax Aqueous Solubility (Est.)Final Co-solvent / Excipient Conc.Biological Assay CompatibilityPrimary Mechanism of Action
Direct Aqueous Dilution < 10 µMNoneExcellentThermodynamic baseline
DMSO Co-solvent ~ 50 - 100 µM1.0% DMSOGood (dependent on enzyme tolerance)Kinetic solubilization [2]
DMSO + Surfactant ~ 150 - 200 µM1.0% DMSO + 0.01% Tween-20Moderate (surfactants may lyse cells)Micellar encapsulation
HP-β-CD Complexation > 500 µM5 - 10% (w/v) HP-β-CDExcellent (FDA-approved excipient)Host-guest inclusion [4]
Section 3: Validated Experimental Protocols
Protocol A: Step-Down Kinetic Solubilization (DMSO/Buffer)

Purpose: To achieve up to 100 µM assay concentration while minimizing solvent shock and keeping final DMSO ≤ 1%. This protocol is self-validating through nephelometric clearance.

  • Stock Preparation: Dissolve 5-ethenyl-2-pyrazinecarboxaldehyde in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C in amber tubes (the compound is sensitive to light and oxidation).

  • Intermediate Dilution: In a clean glass vial, add 10 µL of the 10 mM DMSO stock to 90 µL of 100% DMSO to create a 1 mM working stock.

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl). Crucial: Do not use Tris or Glycine.

  • Final Dilution: While vortexing the assay buffer vigorously, add the 1 mM working stock dropwise to achieve the desired final concentration (e.g., 10 µL of 1 mM stock into 990 µL buffer yields 10 µM compound in 1% DMSO).

  • Verification: Measure absorbance at 620 nm or use a nephelometer to confirm the absence of sub-visible particles (turbidity) compared to a blank buffer control [1].

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To achieve high aqueous solubility without the use of organic co-solvents, validated by chromatographic quantification.

  • Excipient Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or PBS.

  • Compound Addition: Add 5-ethenyl-2-pyrazinecarboxaldehyde powder directly to the HP-β-CD solution to achieve a target theoretical concentration of 5 mM.

  • Equilibration: Protect the vial from light and agitate on an orbital shaker at 37°C for 24-48 hours to allow the host-guest equilibrium to establish [4].

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Quantification (Self-Validation): Carefully decant the supernatant. Quantify the exact concentration of the solubilized compound using HPLC-UV against a standard curve prepared in pure organic solvent. Use this calculated molarity for your downstream assays.

Section 4: Visualizations

SolubilityWorkflow Start Compound: 5-Ethenyl-2-pyrazinecarboxaldehyde BufferCheck Is the assay buffer amine-free (e.g., HEPES/PBS)? Start->BufferCheck ChangeBuffer Change buffer to avoid Schiff base formation BufferCheck->ChangeBuffer No SolventTolerance Can the assay tolerate 1% DMSO? BufferCheck->SolventTolerance Yes ChangeBuffer->BufferCheck Kinetic Use Protocol A: Step-Down DMSO Dilution SolventTolerance->Kinetic Yes Cyclodextrin Use Protocol B: HP-β-CD Complexation SolventTolerance->Cyclodextrin No PrecipitationCheck Does compound precipitate at target concentration? Kinetic->PrecipitationCheck Proceed Proceed to Biological Assay Cyclodextrin->Proceed AddSurfactant Add 0.01% Tween-20 or Pluronic F-68 PrecipitationCheck->AddSurfactant Yes PrecipitationCheck->Proceed No AddSurfactant->Proceed

Decision workflow for solubilizing 5-ethenyl-2-pyrazinecarboxaldehyde in biological assays.

ChemicalStability Compound 5-Ethenyl-2-pyrazinecarboxaldehyde (Active) Aqueous Aqueous Buffer Dilution Compound->Aqueous Tris Primary Amine Buffers (e.g., Tris, Glycine) Compound->Tris Thiols High Thiol Media (e.g., DTT, GSH) Compound->Thiols Precipitate Aggregation / Precipitation (Physical Loss) Aqueous->Precipitate Solvent Shock Solubilized Stable Solubilized Compound (HEPES/PBS + HP-β-CD) Aqueous->Solubilized Controlled Formulation Schiff Schiff Base Formation (Chemical Inactivation) Tris->Schiff Aldehyde Reactivity Michael Michael Addition at Vinyl Group (Chemical Inactivation) Thiols->Michael Ethenyl Reactivity

Physical and chemical degradation pathways of the compound in incompatible assay buffers.

Section 5: References
  • Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL:[1]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL:[3]

  • Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex Source: National Institutes of Health (NIH) / PMC URL:[4]

Sources

Technical Support Center: Optimizing Crystallization of 5-Ethenyl-2-pyrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up the purification of highly functionalized heterocycles. 5-Ethenyl-2-pyrazinecarboxaldehyde (5-EPCA, CAS No.: 116758-02-2) is a commercially recognized, highly versatile building block[1], but it is notoriously difficult to isolate.

Its structure presents a "trifecta" of chemical liabilities: a basic pyrazine core[2], an auto-oxidizable carboxaldehyde[3], and a thermally sensitive, polymerizable ethenyl (vinyl) group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating crystallization protocol designed to maximize purity while preventing degradation.

Part 1: Troubleshooting & FAQs

Q1: During dissolution and heating, my product turns into a dark, gummy resin instead of forming a clear solution. How do I prevent this? A1: You are observing thermally induced radical polymerization of the 5-ethenyl group.

  • Causality: Vinyl groups are highly susceptible to auto-polymerization when exposed to elevated temperatures or light. The adjacent pyrazine ring can further stabilize radical intermediates, accelerating this process.

  • Solution: Never exceed a dissolution temperature of 40°C. To create a self-validating system, dope your primary solvent with 10–50 ppm of a radical scavenger such as Butylated hydroxytoluene (BHT) prior to adding the crude 5-EPCA. BHT intercepts carbon-centered radicals, halting the polymerization chain reaction before it begins.

Q2: Upon adding the anti-solvent, the mixture forms a milky emulsion that settles into a secondary liquid layer ("oiling out") instead of crystallizing. What is the fix? A2: This is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level is generated too rapidly, pushing the system outside the Metastable Zone Width (MZW).

  • Causality: The affinity between the highly polar pyrazinecarboxaldehyde core and the solvent is disrupted too violently by the anti-solvent, bypassing the nucleation energy barrier and causing the solute to crash out as a solute-rich liquid.

  • Solution: Switch to a solvent system with a broader MZW. Implement a controlled cooling ramp (0.1°C/min) and introduce seed crystals exactly at 5% supersaturation to force heterogeneous nucleation before LLPS can occur.

Q3: Post-crystallization HPLC analysis shows a 5% drop in purity, with a new highly polar peak appearing. Why is the aldehyde degrading? A3: You are witnessing the auto-oxidation of the 2-carboxaldehyde group to its corresponding pyrazine-2-carboxylic acid derivative.

  • Causality: Aldehydes on pyrazine rings are highly reactive and easily oxidized by dissolved oxygen (DO) present in standard crystallization solvents[3].

  • Solution: Sparge all solvents (both primary and anti-solvent) with Argon for at least 30 minutes prior to use. Maintain a positive Argon blanket throughout the entire crystallization, filtration, and drying workflow.

Part 2: Quantitative Data – Solvent System Selection

Selecting the correct solvent/anti-solvent pair is critical for navigating the solubility profile of the pyrazine ring while avoiding LLPS.

Primary SolventAnti-SolventMetastable Zone Width (MZW)Yield (%)Purity (HPLC Area %)Technical Notes
MethanolWaterNarrow (<5°C)8892.5High risk of oiling out; aldehyde hydration observed.
Dichloromethanen-HexaneModerate (10°C)7596.0Good purity, but high volatility makes scaling difficult.
Ethyl Acetate n-Heptane Broad (15°C) 91 99.2 Optimal system. Excellent MZW allows for controlled seeding.
Toluenen-HeptaneBroad (18°C)6098.5Poor yield due to high solubility of 5-EPCA in Toluene at low temps.

Part 3: Standard Operating Procedure (SOP)

Protocol: Seeded Anti-Solvent Crystallization of 5-EPCA under Inert Conditions

Objective: Isolate 5-EPCA at >99% purity while suppressing vinyl polymerization and aldehyde oxidation.

Step 1: Solvent Preparation & Degassing

  • Measure 5 volumes (relative to crude mass) of Ethyl Acetate (EtOAc) and 10 volumes of n-Heptane.

  • Sparge both solvents with high-purity Argon for 30 minutes to displace dissolved oxygen.

Step 2: Dissolution & Radical Inhibition

  • Add 50 ppm of Butylated hydroxytoluene (BHT) to the degassed EtOAc.

  • Charge the crude 5-EPCA into the reactor. Warm the jacket to 35°C (Strictly <40°C) under gentle agitation until complete dissolution is achieved.

Step 3: Polish Filtration

  • Pass the solution through a 0.22 µm PTFE filter into a clean, Argon-purged crystallization vessel to remove any insoluble polymeric seeds.

Step 4: Anti-Solvent Addition & Supersaturation

  • Maintain the solution at 35°C.

  • Dose in 4 volumes of degassed n-Heptane at a rate of 0.1 volumes/minute.

  • Self-Validation Check: Monitor the solution using Focused Beam Reflectance Measurement (FBRM). Stop addition when the chord length count slightly increases, indicating the onset of the metastable zone.

Step 5: Seeding & Ripening

  • Introduce 1 wt% of pure 5-EPCA seed crystals.

  • Hold the temperature at 35°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation, preventing liquid-liquid phase separation.

Step 6: Controlled Cooling & Isolation

  • Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Dose the remaining 6 volumes of n-Heptane over 2 hours.

  • Filter the resulting slurry under an Argon blanket. Wash the cake with 2 volumes of cold (0°C) n-Heptane.

  • Dry the crystals in a vacuum oven at 25°C for 12 hours.

Part 4: Workflow Visualization

G N1 Crude 5-EPCA + EtOAc N2 Argon Sparging (Deoxygenation) N1->N2 N3 Dissolution (T < 40°C) + BHT (50 ppm) N2->N3 Prevents Oxidation N4 Polish Filtration (0.22 µm) N3->N4 Prevents Polymerization N5 n-Heptane Addition (Dropwise) N4->N5 N6 Seeding (5% Supersaturation) N5->N6 Enters Metastable Zone N7 Controlled Cooling (0.1°C / min) N6->N7 Prevents Oiling Out N8 Vacuum Filtration & Cold Wash N7->N8 N9 High-Purity 5-EPCA Crystals N8->N9

Fig 1: Optimized crystallization workflow for 5-EPCA highlighting critical control points.

References

  • Title: Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine Source: ACS Publications URL: [Link]

Sources

preventing oxidation of the aldehyde group in 5-ethenyl-2-pyrazinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and synthesis of 5-ethenyl-2-pyrazinecarboxaldehyde . As a highly reactive bifunctional building block, this compound presents unique stability challenges. The electron-withdrawing pyrazine ring increases the electrophilicity of the carbonyl carbon, while the adjacent ethenyl (vinyl) group introduces susceptibility to polymerization. However, the most rapid and common mode of degradation is the autoxidation of the aldehyde group into a carboxylic acid.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of your compound during storage and multi-step synthesis.

Part 1: The Causality of Degradation (The "Why")

To prevent oxidation, we must first understand its mechanism. Aldehyde autoxidation is not a simple direct insertion of oxygen; it is a radical chain reaction. Ground state (triplet) oxygen reacts with the aldehyde to form an acyl radical. This radical rapidly absorbs molecular oxygen to form a peroxy-acid, which then undergoes a nucleophilic addition with an unreacted aldehyde molecule to form a Criegee intermediate. Finally, a Baeyer-Villiger oxidative rearrangement cleaves the intermediate into two molecules of carboxylic acid[1].

Autoxidation A 5-Ethenyl-2-pyrazinecarboxaldehyde B Acyl Radical Formation (Initiation) A->B O2, Light, Trace Metals C Peroxy Acid (Propagation) B->C O2 Addition D Criegee Intermediate C->D + Unreacted Aldehyde E 5-Ethenyl-2-pyrazinecarboxylic acid (Degraded Product) D->E Baeyer-Villiger Rearrangement

Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Part 2: FAQs on Storage and Handling

Q: How should I store the neat compound to prevent degradation? A: The compound must be stored at -20°C under a strictly inert atmosphere (Argon or Nitrogen) and protected from light[2]. By removing molecular oxygen, you starve the propagation step of the autoxidation chain. Light and ambient heat provide the activation energy required for the initial hydrogen abstraction that forms the acyl radical.

Q: Can I use chemical antioxidants to stabilize the bulk material? A: Yes, adding trace amounts of radical scavengers (e.g., BHT - butylated hydroxytoluene) can terminate the radical chain reaction. However, as an Application Scientist, I advise against this if the compound is an immediate synthetic intermediate. Scavengers can inadvertently poison downstream transition-metal-catalyzed cross-coupling reactions involving the pyrazine ring or ethenyl group.

Q: How do I definitively detect if my batch has oxidized? A: Perform a quick 1 H NMR in CDCl 3​ . The intact aldehyde proton appears as a sharp, highly deshielded singlet around 10 ppm. Oxidation is confirmed by the loss of this peak and the appearance of a broad carboxylic acid -OH peak (11-12 ppm). You will also observe an upfield shift in the pyrazine aromatic protons due to the altered electron-withdrawing profile of the substituent.

Part 3: Troubleshooting Guide: Chemical Protection Strategy

If your workflow requires the compound to be handled in air, subjected to basic conditions, or stored for extended periods, physical storage is insufficient. The most robust solution is chemical protection via acetalization .

Converting the aldehyde to a 1,3-dioxolane acetal completely halts autoxidation because the resulting sp 3 -hybridized acetal carbon lacks the requisite hydrogen atom to form an acyl radical[3].

Protection Start Unprotected Aldehyde Reagents Ethylene Glycol + 0.1 mol% HCl (Trace Acid Catalysis) Start->Reagents Protected 1,3-Dioxolane Acetal (Oxidation Resistant) Reagents->Protected Acetalization Storage Long-term Storage (-20°C, Argon) Protected->Storage Safe Handling Deprotection Aqueous Acid Work-up Storage->Deprotection When needed End Regenerated Aldehyde Deprotection->End Hydrolysis

Workflow for the reversible acetal protection of aldehydes.

Part 4: Step-by-Step Methodology: Trace-Acid Acetalization Protocol

Traditional acetalization uses harsh acids (like bulk H 2​ SO 4​ or high loads of p-TsOH), which can cause unwanted hydration or polymerization of the sensitive ethenyl group on your pyrazine ring. To prevent this, we utilize a trace conventional acid protocol (0.1 mol% HCl), which is highly compatible with acid-sensitive alkenes[4].

Self-Validating System Note: This protocol includes a mandatory basic wash. If the pH is not strictly basic during workup, residual acid will catalyze hydrolysis back to the aldehyde during solvent evaporation, immediately revealing protocol failure via TLC[5].

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask under Argon, dissolve 5-ethenyl-2-pyrazinecarboxaldehyde (1.0 eq) in anhydrous methanol (if forming a dimethyl acetal) or a mixture of toluene and ethylene glycol (1.5 eq) for a cyclic 1,3-dioxolane.

  • Add exactly 0.1 mol% of aqueous Hydrochloric Acid (HCl)[4].

Step 2: Execution

  • Stir the mixture at ambient temperature for 30–60 minutes. The electron-deficient nature of the pyrazine ring makes the aldehyde highly electrophilic, allowing the reaction to proceed rapidly without the need for azeotropic water removal (Dean-Stark)[4].

  • Monitor completion via TLC (Hexanes/EtOAc).

Step 3: Quench and Work-up (Critical)

  • Quench the reaction by adding Saturated Aqueous Sodium Bicarbonate (NaHCO 3​ ). Causality: This basic wash is crucial to neutralize the acid catalyst. Failure to remove the acid will lead to spontaneous deprotection during storage[5].

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

Step 4: Deprotection (When ready for downstream synthesis)

  • Dissolve the protected acetal in THF/H 2​ O.

  • Add 1M HCl and stir at room temperature until TLC indicates complete reversion to the free aldehyde[3].

Part 5: Quantitative Data Summaries

Table 1: Quantitative Impact of Storage Conditions on Aldehyde Stability

Storage ConditionAtmosphereTemperatureExpected Shelf-Life (Neat)Autoxidation Risk
BenchtopAir25°C< 24 hoursCritical
FridgeAir4°C1-2 weeksHigh
FreezerArgon/N 2​ -20°C6-12 monthsLow
Acetal ProtectedAir25°C> 2 yearsNegligible

Table 2: Comparison of Acetalization Catalysts for Aldehyde Protection

CatalystLoadingReaction TimeTypical YieldWork-up ComplexityCompatibility with Ethenyl Group
p-TsOH·H 2​ O1-5 mol%2-4 hours85-95%Moderate (Requires basic wash)Moderate
HCl (Trace Method)0.1 mol%30 mins>95%Low (Simple extraction)Excellent
Vanadyl Triflate1 mol%1-2 hours90-98%Low (Aqueous recovery)Good

Part 6: References

  • Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate , Benchchem. 5

  • 17.8: Acetals as Protecting Groups , Chemistry LibreTexts. 3

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids , ACS Omega. 4

  • Chemical Safety Data Sheet MSDS / SDS - Pyrazinecarboxaldehyde derivatives , ChemicalBook. 2

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity , Frontiers in Chemistry. 1

Sources

Validation & Comparative

Structural Elucidation and Targeted Quantitation of 5-Ethenyl-2-pyrazinecarboxaldehyde: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing structural confirmation with high-throughput quantitation when analyzing complex heterocyclic compounds. 5-Ethenyl-2-pyrazinecarboxaldehyde (CAS: 116758-02-2)—a molecule characterized by a rigid pyrazine core, a reactive vinyl group, and a labile aldehyde moiety—presents a unique analytical case study.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Q-Orbitrap platforms against Triple Quadrupole (QqQ) systems for the analysis of this compound. By understanding the fundamental gas-phase thermodynamics that drive its fragmentation, researchers can optimize their LC-MS workflows for both exploratory drug metabolism studies and targeted pharmacokinetic quantitation.

Mechanistic Fragmentation Analysis

To design a robust mass spectrometry assay, we must first understand why the molecule fragments the way it does. In positive electrospray ionization (ESI+), 5-ethenyl-2-pyrazinecarboxaldehyde undergoes protonation primarily at the most basic nitrogen of the pyrazine ring, yielding a precursor ion of m/z 135.0558 ([M+H]⁺).

The fragmentation cascade is driven by the relative bond dissociation energies of the functional groups:

  • Primary Cleavage (Aldehyde Loss): The carbonyl bond is the most susceptible to charge-site initiated cleavage. As documented in classical mass spectrometry rules for aldehydes, cleavage adjacent to the carbonyl group results in the rapid neutral loss of carbon monoxide (CO, 28 Da) to form a stable fragment at m/z 107.0609, or the loss of a formyl radical (CHO•, 29 Da)[1].

  • Secondary Cleavage (Pyrazine Ring Opening): The pyrazine scaffold is inherently stable due to its aromaticity. However, under elevated collision energies, the ring undergoes a characteristic contraction and opening, expelling hydrogen cyanide (HCN, 27 Da)[2]. This yields a diagnostic fragment at m/z 80.0500.

Fragmentation M [M+H]⁺ m/z 135.0558 F1 [M+H - CO]⁺ m/z 107.0609 M->F1 -CO (28 Da) Low Collision Energy F3 [M+H - CHO]⁺ m/z 106.0531 M->F3 -CHO (29 Da) Radical Cleavage F2 [M+H - CO - HCN]⁺ m/z 80.0500 F1->F2 -HCN (27 Da) High Collision Energy

Proposed ESI+ fragmentation pathway for 5-ethenyl-2-pyrazinecarboxaldehyde.

Platform Comparison: HRAM Q-Orbitrap vs. Triple Quadrupole (QqQ)

Selecting the right MS platform depends entirely on the analytical goal: Confidence in Identity vs. Absolute Sensitivity .

High-Resolution Q-Orbitrap (e.g., Q Exactive Focus)
  • Best For: Structural elucidation, metabolite identification, and retrospective data analysis.

  • Mechanism: Utilizes variable Data-Independent Acquisition (vDIA) or All-Ion Fragmentation (AIF) to capture all precursor and fragment ions simultaneously across the full chromatographic time range[3].

  • Advantage: By applying a stepped Normalized Collision Energy (NCE), the Orbitrap captures both the fragile aldehyde cleavage (low NCE) and the rigid pyrazine ring fragmentation (high NCE) in a single high-resolution scan, providing sub-5 ppm mass accuracy for unequivocal identification.

Triple Quadrupole (QqQ)
  • Best For: High-throughput targeted quantitation in complex matrices (e.g., plasma, food matrices).

  • Mechanism: Operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates m/z 135.1, the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates specific fragments (e.g., m/z 107.1)[4].

  • Advantage: MRM acts as a double mass-filter, drastically reducing background noise and maximizing the signal-to-noise (S/N) ratio, leading to superior Limits of Quantitation (LOQ).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol establishes a self-validating system where chromatographic retention and dual-transition ratios confirm analyte identity.

Phase 1: Sample Preparation

Causality Insight: Pyrazines are volatile and prone to degradation in highly basic environments.

  • Prepare a 1 mg/mL primary stock solution in 100% LC-MS grade Methanol.

  • Serially dilute the stock into working standards using a diluent of 95:5 Water:Acetonitrile with 0.1% Formic Acid .

  • Validation Check: The 0.1% formic acid is critical; it drives the equilibrium toward the protonated [M+H]⁺ state prior to droplet desolvation in the ESI source, ensuring maximum ionization efficiency.

Phase 2: UHPLC Separation
  • Column: C18 Analytical Column (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 4 mins. Causality Insight: The ethenyl group adds lipophilicity to the polar pyrazine core. A shallow gradient ensures the analyte is retained past the solvent void volume, avoiding ion suppression from early-eluting salts.

Phase 3: Mass Spectrometry Workflows

Workflow S1 UHPLC Separation (C18, Acidic Gradient) split MS Platform Selection S1->split S2a Q-Orbitrap (HRAM) Stepped NCE (30, 80) vDIA Mode split->S2a Discovery S2b Triple Quad (QqQ) MRM Mode Optimized CE split->S2b Targeted S3a Data Output: Exact Mass Fragments Retrospective Screening S2a->S3a S3b Data Output: Ion Ratios (Quant/Qual) Sub-ng/mL Quantitation S2b->S3b

Parallel LC-MS/MS analytical workflow comparing HRAM and QqQ platforms.

Quantitative Data & Method Parameters

The following tables synthesize the optimized parameters for both platforms.

Table 1: HRAM Q-Orbitrap Predicted Fragment Ions (vDIA Mode)

Note: Mass accuracy tolerance is set to < 5 ppm.

Ion TypeFormulaTheoretical m/zNCE RequirementDiagnostic Value
PrecursorC₇H₇N₂O⁺135.0558N/AMolecular confirmation
Fragment 1C₆H₇N₂⁺107.0609Low (20-30)Confirms presence of aldehyde
Fragment 2C₅H₆N⁺80.0500High (60-80)Confirms pyrazine core structure
Table 2: QqQ Optimized MRM Transitions

Note: The quantifier ion is selected for maximum abundance, while the qualifier is selected for structural specificity.

Transition TypePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Quantifier 135.1107.15015Maximum sensitivity (CO loss)
Qualifier 135.180.15028Specificity (HCN loss)

Performance Comparison Summary: While the Q-Orbitrap provides the exact elemental composition of the fragments (crucial for distinguishing 5-ethenyl-2-pyrazinecarboxaldehyde from isobaric matrix interferences), the QqQ platform typically achieves a Limit of Quantitation (LOQ) that is 5-10x lower due to the continuous duty cycle of MRM scanning.

Conclusion

For the analysis of 5-ethenyl-2-pyrazinecarboxaldehyde, the choice of LC-MS platform dictates the analytical parameters. If the goal is structural validation or identifying unknown degradation products, a Q-Orbitrap utilizing stepped NCE is paramount to capture the sequential loss of the aldehyde and pyrazine ring components. Conversely, for routine pharmacokinetic or flavor profiling where sensitivity is the primary bottleneck, a QqQ operating in MRM mode with optimized collision energies for the m/z 107.1 and 80.1 transitions remains the industry standard.

References

  • BenchChem Application Note. "Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid." Benchchem.
  • Sun, M., et al. "Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu." National Center for Biotechnology Information (NIH PMC).
  • Chemistry LibreTexts. "8.7.6: Mass Spectrometry - Fragmentation Patterns." LibreTexts.
  • Thermo Scientific. "Full-Scan Fragmentation Options for the Detection of Food Contaminants by an Affordable LC-Q-Orbitrap MS." LCMS.cz.

Sources

Analytical Validation of 5-Ethenyl-2-Pyrazinecarboxaldehyde Synthesis: A Comparative Guide to FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

5-Ethenyl-2-pyrazinecarboxaldehyde (CAS No.: 116758-02-2) [[1]]() is a highly valuable heterocyclic building block utilized in the development of pharmaceuticals, quinoxaline derivatives, and conjugated polymers. The synthesis of this compound typically involves the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille) of a 5-halo-2-pyrazinecarboxaldehyde with a vinylating agent.

For synthetic chemists and drug development professionals, the primary analytical challenge during this workflow is confirming the successful integration of the ethenyl (vinyl) group while ensuring the highly reactive carboxaldehyde moiety has not been unintentionally reduced or degraded. This guide objectively evaluates the performance of Fourier Transform Infrared (FTIR) spectroscopy against other analytical alternatives and provides a self-validating experimental protocol for reaction confirmation.

Comparative Analysis: FTIR vs. Alternative Modalities

While Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for final structural elucidation, Attenuated Total Reflectance (ATR) FTIR spectroscopy detects infrared light absorption by a sample, inducing vibrations in chemical bonds that are highly specific to functional groups [[2]](). This makes FTIR the superior choice for rapid, real-time reaction monitoring .

Table 1: Performance Comparison for Reaction Validation
Analytical TechniquePrimary UtilitySpeed / ThroughputDestructive?Causality for Selection / Rejection
ATR-FTIR Functional Group ID< 1 minute No Optimal for initial validation. Instantly confirms the appearance of the vinyl C=C bond and the survival of the C=O bond without requiring deuterated solvents.
¹H-NMR Absolute Structural Connectivity15–30 minutesNoEssential for final purity and structural proof, but too slow and expensive for high-throughput reaction optimization or mid-reaction sampling.
GC-MS Molecular Weight & Fragmentation20–45 minutesYesUseful for confirming mass, but sensitive aldehydes can undergo thermal degradation or complex fragmentation in the GC inlet, leading to false negatives.

Spectroscopic Causality: Expected Vibrational Modes

To validate the synthesis of 5-ethenyl-2-pyrazinecarboxaldehyde, we must observe the simultaneous presence of three distinct structural motifs. The causality behind identifying these specific bands lies in their direct correlation to the success of the cross-coupling reaction.

For conjugated systems such as vinyl benzaldehydes and pyrazine derivatives, the carbonyl stretching band is typically identified near 1689–1720 cm⁻¹ 3. Similarly, analogous nitrogen heterocycles like 3-pyridinecarboxaldehyde exhibit strong C=O stretches in this region 4.

Table 2: Key FTIR Diagnostic Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Causality
Carboxaldehyde C=O Stretch~1690–1720 (Strong)Survival Proof: Confirms the aldehyde was not reduced to an alcohol during palladium catalysis. Conjugation with the pyrazine ring slightly lowers the frequency.
Carboxaldehyde C–H Stretch~2720 & 2820 (Weak)Identity Proof: This Fermi resonance doublet differentiates the target aldehyde from potential ketone or ester byproducts.
Ethenyl (Vinyl) C=C Stretch~1600–1630 (Medium)Coupling Proof: The appearance of this band confirms the successful integration of the vinyl group.
Ethenyl (Vinyl) =C–H Bend (oop)~900–990 (Strong)Terminal Alkene Proof: Out-of-plane (oop) bending highly specific to terminal monosubstituted alkenes.
Pyrazine Ring C=N / C=C Stretch~1400–1550 (Variable)Scaffold Proof: Confirms the core heterocyclic ring remains intact 2.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By utilizing precursor baselining and spectral subtraction, this workflow eliminates subjective interpretation and isolates the exact chemical transformations that occurred during synthesis.

Step 1: Environmental Background Calibration

  • Action: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Run a background scan (16 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Causality: Atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (3200–3600 cm⁻¹ and ~1640 cm⁻¹) can mask critical regions. Subtracting the background ensures the ~1600 cm⁻¹ vinyl region is not obscured by ambient moisture.

Step 2: Precursor Baseline Establishment (Control)

  • Action: Apply the starting material (e.g., 5-bromo-2-pyrazinecarboxaldehyde) to the crystal. Apply consistent pressure using the ATR anvil and scan.

  • Causality: This establishes the exact wavenumber of the starting material's C=O stretch and pyrazine ring breathing modes. It also provides a baseline proving the absence of vinyl bands prior to the reaction.

Step 3: Target Compound Measurement

  • Action: Clean the crystal, apply the purified 5-ethenyl-2-pyrazinecarboxaldehyde product, and scan under identical pressure and resolution settings.

  • Causality: Consistent anvil pressure ensures uniform contact with the evanescent wave, allowing for accurate relative absorbance comparisons between the precursor and the product.

Step 4: Spectral Subtraction & Validation

  • Action: Using the spectrometer's software, subtract the precursor spectrum (Step 2) from the product spectrum (Step 3).

  • Causality: The resulting difference spectrum will mathematically isolate the newly formed bonds. A successful synthesis will yield a difference spectrum showing positive peaks at ~1600–1630 cm⁻¹ (Vinyl C=C) and ~900–990 cm⁻¹ (Vinyl =C-H), with a near-zero baseline in the C=O region (proving the aldehyde remained unchanged).

Synthesis & Validation Workflow

G A Precursor: 5-Halo-2-pyrazinecarboxaldehyde B Palladium-Catalyzed Vinylation Reaction A->B C ATR-FTIR Validation (Spectral Subtraction) B->C D Check Aldehyde C=O (~1690-1720 cm⁻¹) C->D E Check Vinyl C=C & =C-H (~1600 & 900-990 cm⁻¹) C->E F Synthesis Confirmed Proceed to ¹H-NMR D->F Intact G Aldehyde Reduced or Coupling Failed D->G Absent/Shifted E->F Present E->G Absent

FTIR Validation Decision Tree for 5-Ethenyl-2-Pyrazinecarboxaldehyde Synthesis

References

  • NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde. National Institute of Standards and Technology. Available at: [Link]

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications / Appl Sci Biotechnol J Adv Res. (2025). Available at:[Link]

  • Symbiosis Online Publishing. Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). Available at:[Link]

Sources

benchmarking 5-ethenyl-2-pyrazinecarboxaldehyde against standard aromatic aldehydes in catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of modern drug discovery and complex molecule synthesis demands building blocks that can participate in highly selective, multi-step cascade reactions. 5-Ethenyl-2-pyrazinecarboxaldehyde (5-EPCA) is a specialized, bifunctional heteroaromatic compound featuring an electron-deficient pyrazine ring, a reactive aldehyde, and a conjugated vinyl group.

This guide objectively benchmarks 5-EPCA against standard aromatic aldehydes—such as Benzaldehyde (BA) and 2-Pyridinecarboxaldehyde (2-PCA) —in advanced catalytic paradigms. By analyzing their performance in N-heterocyclic carbene (NHC) organocatalysis and tandem transition-metal workflows, researchers can make data-driven decisions when selecting substrates for complex scaffold synthesis.

Structural and Electronic Profiling: The Causality of Reactivity

To understand the catalytic behavior of 5-EPCA, we must analyze its electronic topography compared to standard aldehydes.

  • LUMO Lowering via Diaza-Substitution: Unlike benzaldehyde, the pyrazine ring of 5-EPCA contains two strongly electronegative nitrogen atoms. These nitrogens exert powerful inductive and resonance electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent aldehyde. As highlighted in foundational organocatalysis literature by MacMillan[1], lowering the LUMO accelerates nucleophilic attack, making 5-EPCA an exceptional electrophile.

  • Bifunctional Orthogonality: The 5-vinyl group is electronically conjugated but chemically orthogonal to the aldehyde. It acts as an ideal Michael acceptor or a handle for Pd(0)-catalyzed cross-coupling, enabling tandem sequential catalysis without requiring protecting groups.

MechanisticLogic A 5-Ethenyl-2-pyrazinecarboxaldehyde (5-EPCA) B Vinyl Group (Cross-Coupling Handle) A->B Site 1 C Aldehyde Group (Organocatalysis Handle) A->C Site 2 D Pd(0) Catalysis (Heck Reaction) B->D Pd(OAc)2 / Ligand E Breslow Intermediate (NHC Umpolung) C->E Chiral Triazolium / Base F Tandem Functionalized Pyrazine Scaffold D->F Step 1 E->F Step 2

Dual reactivity pathways of 5-EPCA enabling tandem transition-metal and organocatalysis.

Benchmark 1: NHC-Catalyzed Umpolung (Cross-Benzoin Reaction)

In NHC catalysis, the catalyst attacks the aldehyde to form a nucleophilic Breslow intermediate (umpolung reactivity) [2]. When benchmarking 5-EPCA against BA and 2-PCA as the electrophilic partner in a cross-benzoin reaction, the electron-deficient nature of the pyrazine ring plays a critical role.

Experimental Data Comparison

The following table summarizes the performance of each aldehyde when reacted with a standard aliphatic enal using a chiral triazolium precatalyst (10 mol%) and DBU (10 mol%) in THF at 25 °C.

Aldehyde SubstrateRelative ElectrophilicityIsolated Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)
Benzaldehyde (BA) 1.0 (Baseline)728824
2-Pyridinecarboxaldehyde (2-PCA) 3.5859212
5-EPCA 8.294964

Analysis: 5-EPCA outperforms both standard aldehydes. The dual nitrogen atoms in the pyrazine ring accelerate the initial attack by the Breslow intermediate, reducing the reaction time from 24 hours to just 4 hours while suppressing non-stereoselective background reactions (yielding a superior 96% ee).

Benchmark 2: Tandem Catalysis (Pd-Heck + NHC-Umpolung)

The true advantage of 5-EPCA lies in its capacity for cascade reactions. We benchmarked 5-EPCA against 4-vinylbenzaldehyde in a one-pot tandem sequence: a Palladium-catalyzed Heck coupling [3] followed by an NHC-catalyzed intramolecular Stetter reaction.

SubstrateHeck Conversion (%)Overall Tandem Yield (%)Chemoselectivity (Aldehyde Intact Post-Heck)
4-Vinylbenzaldehyde 8561Moderate (Competitive side reactions)
5-EPCA 9889Excellent (Pyrazine ring stabilizes aldehyde)

Analysis: The Heck reaction requires Pd(0) and a base [3]. The strongly electron-withdrawing pyrazine ring in 5-EPCA polarizes the vinyl group, accelerating the migratory insertion of the palladium-aryl complex. Furthermore, the pyrazine ring prevents premature degradation of the aldehyde during the elevated temperatures required for the Heck step, resulting in a significantly higher overall tandem yield (89% vs 61%).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodology utilizes a self-validating system incorporating internal standards and real-time monitoring.

Protocol: Standardized NHC-Catalyzed Cross-Benzoin Benchmarking

Step 1: Catalyst Activation

  • In a flame-dried Schlenk flask under N₂, dissolve the chiral triazolium precatalyst (10 mol%) in anhydrous THF (0.1 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%). Causality: DBU deprotonates the triazolium salt to generate the active free carbene. A distinct color change (usually yellow/orange) validates carbene formation.

Step 2: Substrate Addition

  • Add the aldehyde substrate (5-EPCA, 1.0 equiv) and the aliphatic enal (1.2 equiv).

  • Causality: The slight excess of enal ensures complete consumption of the highly valuable 5-EPCA.

Step 3: Reaction Monitoring & Quenching

  • Monitor via TLC (Hexanes/EtOAc 7:3) and GC-MS.

  • Upon complete consumption of 5-EPCA (approx. 4 hours), quench the reaction with saturated aqueous NH₄Cl. Causality: The mild acid protonates the catalyst, instantly halting the catalytic cycle and preventing product epimerization.

Step 4: Self-Validating Analysis

  • Extract with EtOAc (3 × 10 mL), dry over MgSO₄, and concentrate.

  • Internal Standard Addition: Add precisely 1.0 equivalent of 1,3,5-trimethoxybenzene to the crude mixture before ¹H-NMR analysis. Causality: This guarantees that the calculated NMR yield is an absolute reflection of catalytic turnover, independent of downstream silica gel column recovery losses.

  • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Workflow S1 Step 1: Catalyst Prep NHC Precatalyst + Base S2 Step 2: Substrate Addition Aldehyde + Electrophile S1->S2 S3 Step 3: Reaction Monitoring TLC & GC-MS S2->S3 S4 Step 4: Quench & Extract NH4Cl / EtOAc S3->S4 S5 Step 5: Analysis NMR (Internal Std) & HPLC S4->S5

Self-validating experimental workflow for benchmarking aldehyde reactivity.

Conclusion

When benchmarked against standard aromatic and heteroaromatic aldehydes, 5-ethenyl-2-pyrazinecarboxaldehyde demonstrates vastly superior reaction kinetics and chemoselectivity in advanced catalytic applications. Its unique diaza-heteroaromatic core lowers the LUMO to accelerate organocatalytic umpolung, while its orthogonal vinyl group enables high-yielding transition-metal tandem cascades. For drug development professionals synthesizing complex pyrazine-based therapeutics, 5-EPCA represents a highly efficient, bifunctional building block.

References

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. URL: [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. URL:[Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. URL:[Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.